molecular formula C6H7N3O4 B1297082 Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 707-94-8

Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No. B1297082
CAS RN: 707-94-8
M. Wt: 185.14 g/mol
InChI Key: HNGGSWPHMZXFNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate, has been reported . These compounds were synthesized under the conditions of green chemistry without the use of solvent and catalysts . Another method involves the reaction of methyl chloroformate with a dehydrogenation reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied . For instance, the structure of several 1-substituted 1,2,3-triazole 4,5-diesters was found to be regioselective . The C (5) ester groups were more reactive towards reduction than the C (4) ester groups .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For instance, dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate showed inhibition properties against xanthine oxidase (XO) activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, 4,5-dimethyl 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has a molecular weight of 330.13 and is a solid .

Scientific Research Applications

Inhibition Properties in Xanthine Oxidase Activity

Dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate and related derivatives have been synthesized using green chemistry methods, showing significant inhibition activities against xanthine oxidase (XO) enzyme. These compounds, especially (1-(3-bromobenzyl)-1H-1,2,3-triazole-4,5-diyl)dimethanol and dimethyl 1-(4-chlorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate, demonstrated promising XO enzyme inhibition, suggesting their potential in developing novel XO inhibitors (Yagiz et al., 2021).

Novel Synthesis Methodologies

A novel one-pot synthesis method for dimethyl 4,5-dihydro-5-aryl-[1,2,4]triazolo[1,5-a]pyrimidine-6,7-dicarboxylates has been reported. This methodology employs silica sodium carbonate as a solid base catalyst, representing a mild, convenient, and environmentally benign procedure (Karami et al., 2015).

Anti-Proliferative Activity Against Cancer Cells

Novel pyrrolidines linked to 1,2,3-triazole derivatives, including dimethyl 1-(2-(4-R-1H-1,2,3-triazol-1-yl)acetyl)-5,5-diphenylpyrrolidine-2,4-dicarboxylate, have been synthesized and evaluated for anti-proliferative activities against human prostate cancer cells. These compounds showed significant reduction in cell proliferation, with one compound exhibiting enhanced anti-proliferative potential (Ince et al., 2020).

Covalent Modification of Polyvinyl Chloride

Dimethyl-1H-triazole-4,5-dicarboxylate has been utilized to covalently modify polyvinyl chloride (PVC), creating phthalate plasticizer mimics. These covalently attached compounds pose no danger of leaching from the polymer matrix, providing a viable alternative to traditional plasticizers and mitigating health and environmental concerns (Earla & Braslau, 2014).

Supramolecular Interactions and Applications

Research on 1,2,3-triazoles, including derivatives of dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate, has shown their utility in supramolecular and coordination chemistry. These compounds exhibit diverse supramolecular interactions, enabling applications in anion recognition, catalysis, and photochemistry far beyond the scope of traditional click chemistry (Schulze & Schubert, 2014).

Safety And Hazards

The safety and hazards of similar compounds have been reported . For instance, 4,5-dimethyl 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has hazard codes H302, H312, H332, and safety precautions include avoiding contact with skin and eyes, and ensuring good ventilation .

Future Directions

The future directions of similar compounds have been discussed . For instance, the regioselective reduction of several 1-substituted 1,2,3-triazole 4,5-diesters by sodium borohydride opens up new possibilities for the preparation and selective reduction of heterocyclic diesters .

properties

IUPAC Name

dimethyl 2H-triazole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-12-5(10)3-4(6(11)13-2)8-9-7-3/h1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGGSWPHMZXFNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNN=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate

CAS RN

707-94-8
Record name 4,5-dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Roush - 2011 - scholars.csus.edu
Triazoles are a type of hertocyclic amine which can be found in a variety of useful and bioactive compounds, ranging from agrochemicals and photochemical products to antifungal …
Number of citations: 2 scholars.csus.edu
PR Latthe, BV Badami - Organic Communications, 2011 - acgpubs.org
The 4-(azidocarbonyl) phenylazide 3 obtained from 4-(hydrazinocarbonyl) phenylsydnone 1 by tandem hydrolysis–diazotisation, is used as the key intermediate for the chemoselective …
Number of citations: 1 www.acgpubs.org
A Alami, S Achamlale, Y Aouine… - Moroccan Journal of …, 2021 - revues.imist.ma
We report in this paper the synthesis of some new N-protected 2-(substituted-1H-1, 2, 3-triazol-1-yl) glycine derivatives through saponification reaction in basic medium. The structures …
Number of citations: 1 revues.imist.ma

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